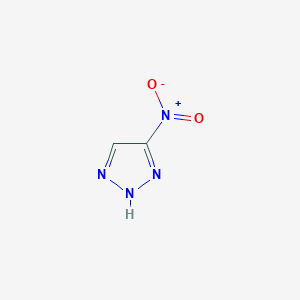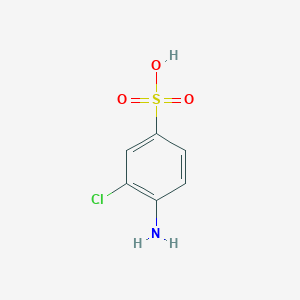
2-Methoxyacridine-9-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
RNA Activation and Scission : One derivative, 9-amino-6-chloro-2-methoxyacridine, has been shown to effectively activate RNA phosphodiester linkages for selective RNA scission by lanthanide ions. This suggests potential applications in molecular biology and genetics (Kuzuya et al., 2002).
Drug-Protein Binding Studies : Certain derivatives like 9-(4′-carboxyanilino)-6-chloro-2-methoxyacridine have potential as fluorescence probes in drug-protein binding studies, which can be significant in pharmaceutical research (Ma, Hsu, & Luzzi, 1974).
Cell Imaging : Acridine-9-ylmethyl ester, another derivative, has shown promise as a biocompatible agent for cellular uptake and cell imaging, which is crucial in biomedical research (Jana et al., 2013).
Synthesis of Acridine-Peptide Libraries : A novel synthesis method for 9-anilinoacridine-4-carboxylic acid enables the generation of acridine-peptide libraries, aiding in the discovery of nucleic acid ligands (Carlson & Beal, 2000).
Antileukemic Activity : Carboxamides and derivatives of 9-anilinoacridine show high antileukemic activity, indicating their potential in cancer therapy (Denny & Cain, 1978).
Antiparasitic Properties : Derivatives like 7-substituted 9-chloro and 9-amino-2-methoxyacridines demonstrate strong antiparasitic properties against Leishmania infantum, targeting DNA metabolism (Di Giorgio et al., 2003).
DNA Base Recognition : Studies on hydrogen bonding in DNA base recognition have shown that 2-methoxy-6-chloro-9-aminoacridine derivatives exhibit sequence specificity and interaction with adjacent guanines (Gaugain et al., 1981).
Propriétés
IUPAC Name |
2-methoxyacridine-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZOKVSIAUYBAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyacridine-9-carboxylic acid | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

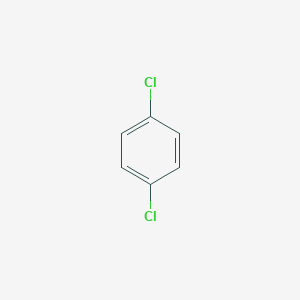
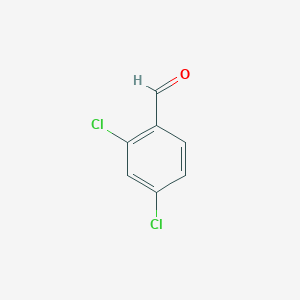
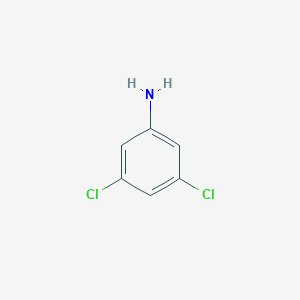
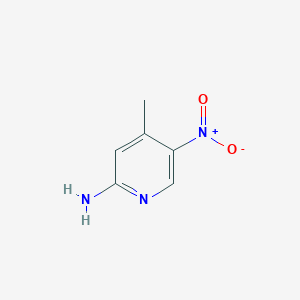
![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)
